Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate

Orexin receptor pharmacology Structure–activity relationship Addiction therapeutics

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate (CAS 1352925-35-9; molecular formula C15H22N2O2; MW 262.35 g/mol) is a Boc-protected aminomethyl-tetrahydroisoquinoline (THIQ) building block in which a tert-butoxycarbonyl (Boc) carbamate is connected to the THIQ 6-position via a methylene (-CH2-) spacer. The compound belongs to the heterocyclic building block class and is commercially available at purities of 97–98%.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B14914212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC2=C(CNCC2)C=C1
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(4)13-6-5-12-10-16-8-7-11(12)9-13/h5-6,9,16H,7-8,10H2,1-4H3
InChIKeyLMNFSUDYAKHSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate: Core Structural Identity and Procurement-Relevant Characteristics


Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate (CAS 1352925-35-9; molecular formula C15H22N2O2; MW 262.35 g/mol) is a Boc-protected aminomethyl-tetrahydroisoquinoline (THIQ) building block in which a tert-butoxycarbonyl (Boc) carbamate is connected to the THIQ 6-position via a methylene (-CH2-) spacer . The compound belongs to the heterocyclic building block class and is commercially available at purities of 97–98% . Its predicted density is 1.077±0.06 g/cm³ and the predicted boiling point is 420.1±33.0 °C . The methylene spacer distinguishes it from directly N-linked 6-Boc-amino-THIQ congeners (e.g., CAS 885273-75-6, C14H20N2O2) and regiochemical isomers at the 5-, 7-, and 8-positions, each of which may exhibit divergent conformational, reactivity, and pharmacological profiles.

Why Generic THIQ Building-Block Substitution Fails: Evidence That Regiochemistry and Spacer Geometry Dictate Functional Outcomes for Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate


THIQ-based building blocks with Boc-protected aminomethyl appendages at different ring positions or with different spacer connectivity are not functionally interchangeable. Published structure–activity relationship (SAR) data demonstrate that the position of substitution on the THIQ ring profoundly alters target binding potency: 7-substituted THIQs exhibit sub-100 nM antagonism at the orexin-1 (OX1) receptor, whereas 6-substituted analogs carrying comparable functional groups are 18- to 100-fold less potent or inactive [1]. Additionally, the presence of a methylene spacer between the THIQ core and the carbamate nitrogen introduces conformational degrees of freedom absent in directly attached carbamates, which can influence both synthetic reactivity (e.g., lithiation regioselectivity) and biological target engagement [2]. These differences mean that substituting the 6-CH2-NHBoc isomer with a 7-isomer, a directly N-linked 6-carbamate, or a non-Boc-protected analog cannot be assumed to yield equivalent downstream performance in medicinal chemistry campaigns.

Quantitative Evidence Guide: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate Differentiation Data


OX1 Receptor Antagonism: 6-Substituted vs. 7-Substituted THIQ Potency Differential

In a systematic SAR study dissecting the contribution of the 6- and 7-positions of THIQs to OX1 receptor antagonism, 7-substituted analogs demonstrated potent antagonism (compound 10c, Ke = 23.7 nM), while 6-substituted analogs were markedly weaker. The 6-amino methyl carbamate derivative 23a (the closest published structural surrogate for the target compound) exhibited a Ke of 2,400 ± 320 nM at OX1—an approximately 100-fold loss in potency relative to the 7-substituted comparator 10c [1]. Even the most potent 6-substituted ester derivative, 26a, reached only Ke = 427 nM, representing an 18-fold potency deficit [1]. These data establish that simple positional isomerism between 6- and 7-substituted THIQ building blocks cannot be ignored when selecting intermediates for OX1-targeted programs.

Orexin receptor pharmacology Structure–activity relationship Addiction therapeutics

Methylene Spacer Conformational Flexibility: Target Compound vs. Directly N-Linked 6-Boc-THIQ

The target compound incorporates a methylene (-CH2-) spacer between the THIQ C6 position and the carbamate nitrogen, whereas the commonly available 6-Boc-amino-THIQ (CAS 885273-75-6) attaches the Boc-carbamate directly to the ring. The methylene bridge introduces an additional rotatable bond (C6–CH2–N), increasing the number of low-energy conformers accessible to the carbamate moiety . This added flexibility can be advantageous when the aminomethyl side chain must adopt specific geometries for target binding, or detrimental when rigid presentation of the amine is required. The directly N-linked analog lacks this conformational degree of freedom. Published molecular modeling studies on related Boc-protected aminomethyl-THIQs confirm that the methylene spacer enables diverse conformational states through rotation about the C-N bond .

Conformational analysis Medicinal chemistry building blocks Structure-based design

Ox1 vs. Ox2 Receptor Selectivity: 6-Substituted THIQs as Tools for Probing Subtype Selectivity

While the 7-substituted analog 10c achieved 108-fold OX1/OX2 selectivity (OX2 Ke = 2,550 nM) [1], the 6-substituted methyl carbamate 23a and related 6-amino compounds showed negligible OX2 activity (23a OX2 Ke > 10,000 nM) [1]. Although this yields a numerically high OX1/OX2 selectivity ratio for the 6-substituted series, it arises from weak OX1 potency rather than genuine subtype discrimination. The data indicate that 6-substituted THIQs, including the structural class of the target compound, are unlikely to serve as potent, selective OX1 antagonist leads, whereas the 7-substituted scaffold provides a validated path to nanomolar potency with measurable selectivity [1]. This information is critical when procuring building blocks for orexin receptor programs.

Orexin receptor selectivity GPCR pharmacology Addiction

Boc Protection Strategy: Acid-Labile tert-Butyl Carbamate vs. Alternative N-Protecting Groups

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain. Boc groups are cleaved under mildly acidic conditions (e.g., TFA in CH2Cl2, or HCl in dioxane) [1], offering orthogonality to base-labile protecting groups such as Fmoc. Published solid-phase synthesis protocols for THIQ derivatives explicitly use Boc-protected THIQ carboxylic acid scaffolds, with HCl-mediated Boc removal and subsequent amide coupling [2]. In contrast, Cbz-protected aminomethyl-THIQ analogs (e.g., benzyl N-[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]carbamate, CAS 1547061-70-0) require hydrogenolysis for deprotection, which may be incompatible with substrates containing reducible functional groups . The Boc strategy thus provides a predictable, orthogonal deprotection profile compatible with standard Fmoc/tBu solid-phase peptide synthesis workflows.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Insurmountable Antagonism Phenotype: 6-Substituted THIQs Exhibit Slow Dissociation Kinetics at OX1

Several 6-substituted THIQs, including compound 26e (a 6-amino ester analog structurally related to the target compound), displayed insurmountable antagonism at the OX1 receptor under standard 15-minute pre-incubation assay conditions—shifting the orexin-A concentration–response curve rightward and suppressing the maximal response [1]. In contrast, the potent 7-substituted antagonist 10c exhibited competitive, surmountable antagonism under identical conditions [1]. Extending the pre-incubation time to 45 or 60 minutes converted the 6-substituted analogs to competitive antagonists, indicating that the insurmountable phenotype arises from slow dissociation kinetics (long receptor residence time) rather than irreversible or allosteric binding [1]. This kinetic property, while associated with weaker equilibrium potency, may offer a pharmacodynamic advantage for sustained target occupancy in vivo.

Ligand binding kinetics Insurmountable antagonism Drug–receptor residence time

Predicted Lipophilicity and Physicochemical Profile: Target Compound vs. Positional Isomers

The target compound (6-CH2-NHBoc-THIQ, C15H22N2O2, MW 262.35) shares an identical molecular formula and molecular weight with its 7-substituted positional isomer, tert-butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate (CAS 916210-42-9, also C15H22N2O2, MW 262.35) [REFS-1, REFS-2]. The 6-Boc-amino-THIQ (CAS 885273-75-6), lacking the methylene spacer, has a distinct molecular formula (C14H20N2O2, MW 248.32) and a lower predicted boiling point (331.6±42.0 °C vs. 420.1±33.0 °C for the target compound) . While the isomeric methylene-spacer congeners are physicochemically identical by formula, the 6- vs. 7-substitution difference creates distinct molecular electrostatic potentials and shapes, which can lead to differential target recognition, as demonstrated in the OX1 SAR data [1]. This means that isomeric THIQ building blocks cannot be selected on the basis of formula or MW alone; regiochemical identity must be verified analytically (e.g., by NMR or HPLC retention time matching) before committing to scale-up.

Physicochemical properties Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate


Orexin-1 Receptor Tool Compound Synthesis with Defined Kinetic Fingerprint

For research groups seeking to explore the pharmacological consequences of slow-dissociating OX1 antagonists, the 6-substituted THIQ scaffold provides a defined starting point. Published data show that 6-substituted THIQs (exemplified by compounds 17e, 25j, and 26e) exhibit insurmountable antagonism at short pre-incubation times that converts to competitive antagonism with extended incubation—a hallmark of slow receptor dissociation kinetics [1]. The target compound, bearing a Boc-protected aminomethyl handle, can be deprotected and further functionalized to generate analogs for residence-time structure–kinetic relationship studies.

Orthogonal Solid-Phase Peptide/Peptidomimetic Synthesis Requiring Acid-Labile Amine Protection

The Boc protecting group on the target compound is orthogonal to the Fmoc group widely used in solid-phase peptide synthesis (SPPS). Published protocols for solid-phase THIQ derivative synthesis employ Boc-protected THIQ carboxylic acid scaffolds with TFA-mediated on-resin deprotection for subsequent amide diversification [1]. The target compound's Boc-protected aminomethyl side chain is compatible with these workflows, enabling incorporation of the 6-aminomethyl-THIQ moiety into peptide-like architectures without interference with Fmoc-based chain elongation.

Conformational SAR Exploration of Methylene Spacer Effects on Target Binding

Medicinal chemistry programs investigating the impact of linker flexibility on ligand–target interactions can use the target compound as a scaffold with an intrinsic methylene spacer. The additional rotatable bond (C6–CH2–NHBoc vs. C6–NHBoc) provides conformational sampling opportunities that may improve shape complementarity to certain binding pockets [1]. By comparing the biological activity of derivatives made from the target compound with those made from the directly N-linked 6-Boc-amino-THIQ (CAS 885273-75-6), teams can quantitatively assess the contribution of spacer flexibility to potency and selectivity in their specific target system.

Building Block for 6-Position-Dependent THIQ Library Synthesis with Validated Ox1 Negative Control

In THIQ-focused library synthesis, the target compound serves as a 6-position building block that, based on published data, is expected to yield OX1 antagonists with modest potency (Ke in the 400–2,400 nM range) and slow dissociation kinetics, in contrast to 7-position-derived analogs that achieve nanomolar potency with competitive kinetics [1]. This established structure–activity profile allows the 6-substituted series to serve as a built-in negative control in screening cascades, or as a scaffold for exploring alternative targets where the 6-substitution pattern is preferred.

Quote Request

Request a Quote for Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.